molecular formula C15H19BrN2O2 B5500742 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5500742
M. Wt: 339.23 g/mol
InChI Key: WHSDKOWMVJBIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide, often involves multi-step chemical reactions that target specific functional groups. These synthesis strategies may incorporate techniques to introduce or modify bromo, methyl, acetyl, and piperidine components within the molecule. For instance, the synthesis of related piperidine derivatives has been reported, demonstrating the importance of substituent modification to enhance biological activity or chemical stability (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. Crystal structure analysis through X-ray diffraction can provide insights into the compound's geometry, including bond lengths, angles, and conformations, influencing its reactivity and interactions with biological targets. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, highlighting the significance of hydrogen bonding and π-interactions (Khan et al., 2013).

Scientific Research Applications

HIV-1 Inhibition

One significant application of a related compound, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, is in the inhibition of HIV-1. TAK-220 has shown high CCR5 binding affinity and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound was chosen for further development due to its good pharmacokinetic profile and high metabolic stability, indicating its potential as an effective anti-HIV-1 agent (Imamura et al., 2006).

Neurokinin-1 Receptor Antagonism

Another application is found in casopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The metabolic disposition of casopitant has been studied in mice, rats, and dogs to understand its absorption, distribution, metabolism, and elimination, which are critical for developing effective treatment options for these conditions (Miraglia et al., 2010).

Motilin Receptor Agonism

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist. It has shown excellent activity at the recombinant human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue. This compound has promising pharmacokinetic profiles, indicating its potential as a candidate for further development in gastrointestinal motility disorders (Westaway et al., 2009).

Antiprotozoal Activity

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal activity. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Soluble Epoxide Hydrolase Inhibition

The compound "1-(1,3,5-triazin-yl)piperidine-4-carboxamide" has been identified as an inhibitor of soluble epoxide hydrolase (sEH) from high-throughput screening. It demonstrates potent in vitro inhibition and has been developed as a tool compound for investigating the role of sEH in various disease models, offering insights into the therapeutic potential of sEH inhibitors (Thalji et al., 2013).

properties

IUPAC Name

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-10-9-13(16)3-4-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSDKOWMVJBIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.